molecular formula C7H5NS2 B584626 2-Benzothiazolethiol-d4 CAS No. 1346598-64-8

2-Benzothiazolethiol-d4

Cat. No.: B584626
CAS No.: 1346598-64-8
M. Wt: 171.268
InChI Key: YXIWHUQXZSMYRE-RHQRLBAQSA-N
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Description

2-Benzothiazolethiol-d4 is a deuterated derivative of 2-Benzothiazolethiol, a compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological and chemical properties. The deuterated form, this compound, is often used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can provide insights into kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolethiol-d4 typically involves the introduction of deuterium atoms into the benzothiazolethiol structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the reaction of 2-mercaptobenzothiazole with deuterated water (D2O) under acidic or basic conditions can lead to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions to prevent the loss of deuterium atoms and to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazolethiol-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to the thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Benzothiazolethiol-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand kinetic isotope effects.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a standard in analytical chemistry for calibration purposes.

Comparison with Similar Compounds

    2-Benzothiazolethiol: The non-deuterated form, commonly used in similar applications but without the kinetic isotope effect.

    2-Mercaptobenzothiazole: Another thiol-containing benzothiazole with similar chemical properties but different applications.

    2-Benzothiazolinethione: A related compound with a thione group instead of a thiol group, used in different chemical reactions.

Uniqueness: 2-Benzothiazolethiol-d4 is unique due to the presence of deuterium atoms, which makes it valuable for studying kinetic isotope effects and metabolic pathways. Its deuterated nature allows for more precise tracking and analysis in various scientific applications.

Properties

IUPAC Name

4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIWHUQXZSMYRE-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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